molecular formula C4H2NNaO3 B582291 Sodium oxazole-2-carboxylate CAS No. 1255098-88-4

Sodium oxazole-2-carboxylate

Cat. No. B582291
M. Wt: 135.054
InChI Key: DAMOVWVGBYVXET-UHFFFAOYSA-M
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Description

Sodium oxazole-2-carboxylate is a chemical compound with the molecular formula C4H2NNaO3 . It is a solid substance and is used in various chemical reactions .


Synthesis Analysis

Oxazole derivatives are synthesized using various methods. One of the most common methods is the van Leusen reaction, which uses tosylmethylisocyanides (TosMICs) as a key component . Another method involves the reaction of amino alcohols with nitriles, carboxylic acid, and aldehydes .


Molecular Structure Analysis

The molecular structure of Sodium oxazole-2-carboxylate consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The molecular weight of this compound is 135.05 .


Chemical Reactions Analysis

Oxazole compounds, including Sodium oxazole-2-carboxylate, are commonly used in various chemical reactions. They are often used as intermediates in the synthesis of new chemical entities in medicinal chemistry . They are also used in (3 + 2) cycloaddition reactions .


Physical And Chemical Properties Analysis

Sodium oxazole-2-carboxylate is a solid substance . It has a molecular weight of 135.05 . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Application in Macrocyclic Synthesis

Sodium oxazole-2-carboxylate derivatives have been utilized as intermediates in the synthesis of macrocyclic compounds. For instance, 2-alkyl-4,5-diphenyloxazoles form triamides upon reaction with singlet oxygen, leading to selective nucleophilic attack at the acyl carbonyl derived from the 2-oxazole position. This reaction pathway has been successfully employed in the synthesis of macrolides like recifeiolide and curvularin (Wasserman, Gambale, & Pulwer, 1981).

Application in Synthesis of Diarylated Oxazole-4-carboxylates

A desulfitative arylation method has been developed for the synthesis of 2,5-diarylated oxazole-4-carboxylates using sodium oxazole-2-carboxylate derivatives. This method notably employs sodium arylsulfinates as the aryl source and O2 as the sole oxidant, offering a novel approach for these substances’ utilization (Tang, Yang, Zeng, Liu, & Chen, 2017).

Photophysical Properties for Fluorescent Probes

Some derivatives of sodium oxazole-2-carboxylate exhibit high fluorescence quantum yields and moderate solvent sensitivity. These properties make them valuable as fluorescent probes in scientific research. The photophysical properties of these oxazoles, such as fluorescence levels and solvent sensitivity, have been maintained even when linked to a peptide chain, showcasing their potential in biological and chemical sensing applications (Ferreira, Castanheira, Monteiro, Pereira, & Vilaça, 2010).

Safety And Hazards

Sodium oxazole-2-carboxylate is classified as harmful if inhaled or swallowed, and it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust, and avoid contact with skin and eyes .

Future Directions

Given the wide spectrum of biological activities of oxazole derivatives, researchers around the globe are focusing on synthesizing various oxazole derivatives and screening them for their various biological activities . The development of eco-friendly synthetic strategies, such as metal-free synthetic routes, is also a focus of current research .

properties

IUPAC Name

sodium;1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3.Na/c6-4(7)3-5-1-2-8-3;/h1-2H,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMOVWVGBYVXET-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719184
Record name Sodium 1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium oxazole-2-carboxylate

CAS RN

1255098-88-4
Record name Sodium 1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sodium 1,3-oxazole-2-carboxylate
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